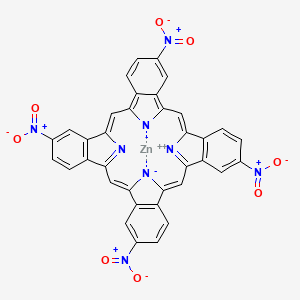
Zinc(II) tetranitrophthalocyanine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Zinc(II) tetranitrophthalocyanine: is a macrocyclic compound that belongs to the phthalocyanine family. It is known for its unique electronic and optical properties, making it a valuable material in various scientific and industrial applications. This compound is characterized by its blue to black appearance and is often used as a photosensitizer due to its ability to generate light over a wide range of wavelengths .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Zinc(II) tetranitrophthalocyanine typically involves the reaction of phthalonitrile derivatives with zinc salts under specific conditions. One common method includes the cyclotetramerization of 4-nitrophthalonitrile in the presence of zinc acetate. The reaction is usually carried out in a high-boiling solvent such as quinoline or dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: While detailed industrial production methods are not widely documented, the synthesis generally follows similar principles as laboratory methods but on a larger scale. The process involves careful control of reaction conditions to ensure high purity and yield of the final product.
化学反応の分析
Types of Reactions: Zinc(II) tetranitrophthalocyanine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which can alter its electronic properties.
Reduction: Reduction reactions can lead to the formation of reduced phthalocyanine species with different electronic configurations.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrazine are often used.
Substitution: Substitution reactions typically involve nucleophiles like amines or thiols under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of zinc(II) phthalocyanine dioxides, while reduction can produce zinc(II) phthalocyanine dihydrides .
科学的研究の応用
Chemistry: Zinc(II) tetranitrophthalocyanine is widely used as a photosensitizer in photochemical reactions. Its ability to absorb light and generate reactive oxygen species makes it valuable in various photochemical processes .
Biology and Medicine: In biological and medical research, this compound is used in photodynamic therapy (PDT) for cancer treatment. It helps in the selective destruction of cancer cells by generating reactive oxygen species upon light activation .
Industry: The compound is also used in the development of organic solar cells and gas sensors due to its excellent electronic properties.
作用機序
The mechanism of action of Zinc(II) tetranitrophthalocyanine is primarily related to its ability to transfer electrons. Upon light activation, the compound can transfer electrons from the zinc cation to the quinoid ring system, generating reactive oxygen species. These reactive species can then interact with various molecular targets, leading to the desired photochemical or therapeutic effects .
類似化合物との比較
Zinc phthalocyanine: Similar in structure but lacks the nitro groups, leading to different electronic properties.
Copper phthalocyanine: Contains copper instead of zinc, resulting in different optical and electronic characteristics.
Iron phthalocyanine: Contains iron, which significantly alters its reactivity and applications.
Uniqueness: Zinc(II) tetranitrophthalocyanine is unique due to the presence of nitro groups, which enhance its electron-withdrawing capabilities and photochemical properties. This makes it particularly effective as a photosensitizer and in applications requiring strong electron transfer capabilities .
特性
分子式 |
C36H16N8O8Zn |
|---|---|
分子量 |
753.9 g/mol |
IUPAC名 |
zinc;6,15,24,33-tetranitro-37,39-diaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1(37),2,4(9),5,7,10,12(39),13(18),14,16,19,21,23,25,27,29,31(36),32,34-nonadecaene |
InChI |
InChI=1S/C36H16N8O8.Zn/c45-41(46)17-1-5-21-25(9-17)33-14-30-23-7-3-19(43(49)50)11-27(23)35(39-30)16-32-24-8-4-20(44(51)52)12-28(24)36(40-32)15-31-22-6-2-18(42(47)48)10-26(22)34(38-31)13-29(21)37-33;/h1-16H;/q-2;+2 |
InChIキー |
QRBOGSDGVCIIAO-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C3=CC4=NC(=CC5=C6C=CC(=CC6=C([N-]5)C=C7C8=C(C=C(C=C8)[N+](=O)[O-])C(=N7)C=C2[N-]3)[N+](=O)[O-])C9=C4C=CC(=C9)[N+](=O)[O-].[Zn+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


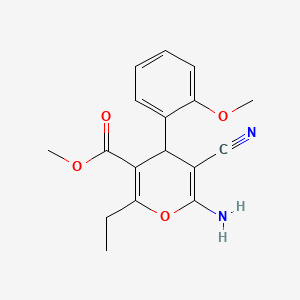
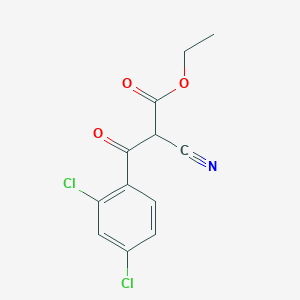
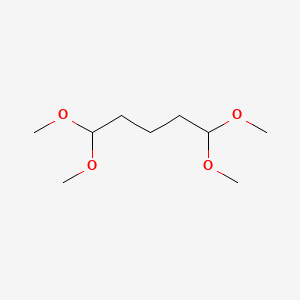
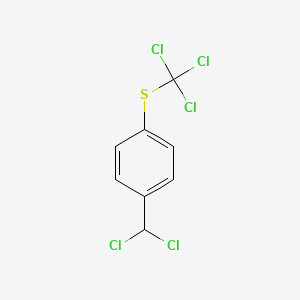
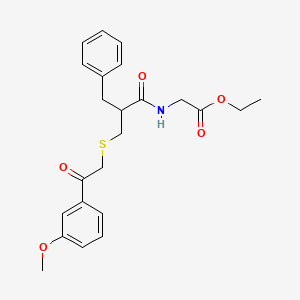
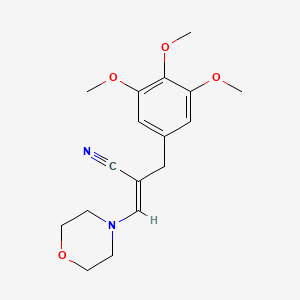
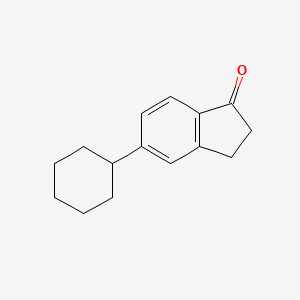
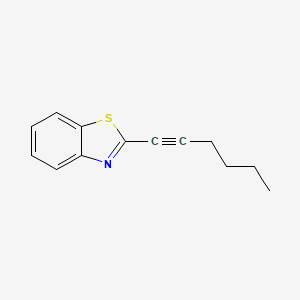
![Oxovanadium(2+);6,15,24,33-tetraphenoxy-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1(36),3,5,7,9,12,14,16,18,21,23,25,27,30,32,34-hexadecaene](/img/structure/B13824797.png)
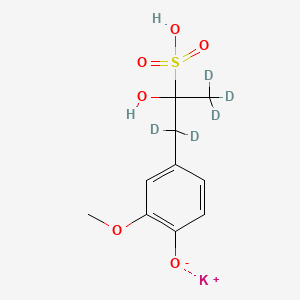
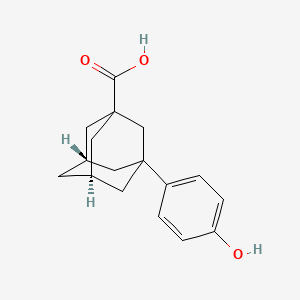
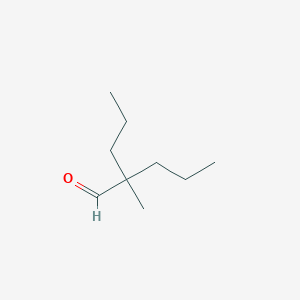
![dipotassium;N-cyano-1-[(N-cyano-C-sulfidocarbonimidoyl)sulfanylmethylsulfanyl]methanimidothioate](/img/structure/B13824822.png)
![(10R,11S)-10,11-dimethyl-1,3,9-triazatricyclo[6.3.1.04,12]dodeca-2,4(12),5,7-tetraene](/img/structure/B13824827.png)
